6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This method is efficient and yields the target compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but lacks the methoxy group.
Thiazolo[5,4-d]pyrimidine: Another related compound with a different heterocyclic framework.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.
Uniqueness
6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C7H6N2OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
6-methoxy-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione |
InChI |
InChI=1S/C7H6N2OS2/c1-10-4-2-5-6(8-3-4)12-7(11)9-5/h2-3H,1H3,(H,9,11) |
InChI Key |
UKXKTBLBAJUXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(N=C1)SC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.